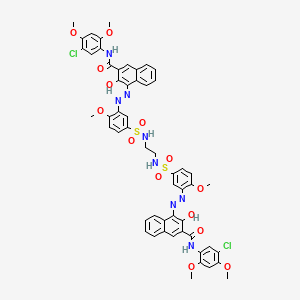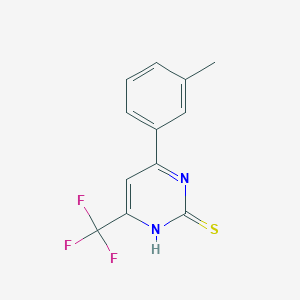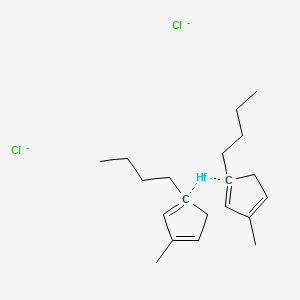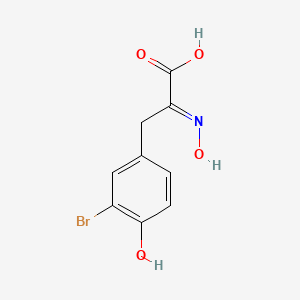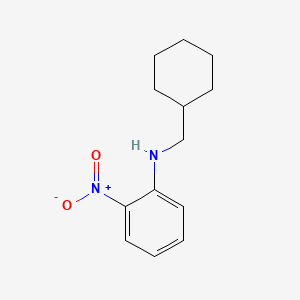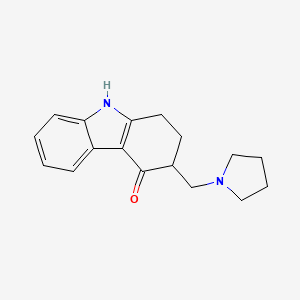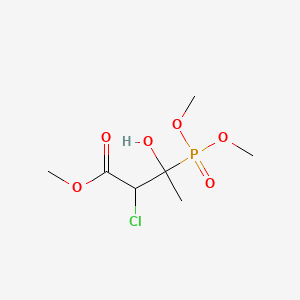
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is an organic compound with the molecular formula C7H14ClO6P. This compound is known for its unique structure, which includes a chloro group, a dimethoxyphosphoryl group, and a hydroxybutanoate moiety. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate typically involves the reaction of 2-chloro-3-hydroxybutanoic acid with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-chloro-3-dimethoxyphosphoryl-3-oxobutanoate.
Reduction: Formation of 2-hydroxy-3-dimethoxyphosphoryl-3-hydroxybutanoate.
Substitution: Formation of 2-amino-3-dimethoxyphosphoryl-3-hydroxybutanoate or 2-thio-3-dimethoxyphosphoryl-3-hydroxybutanoate.
Scientific Research Applications
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the dimethoxyphosphoryl group can engage in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trimethyl phosphonoacetate: Similar in structure but lacks the chloro and hydroxy groups.
Dimethyl (methoxycarbonyl)methylphosphonate: Similar in structure but lacks the chloro and hydroxy groups.
Uniqueness
Methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate is unique due to the presence of both a chloro group and a hydroxy group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
2096-66-4 |
|---|---|
Molecular Formula |
C7H14ClO6P |
Molecular Weight |
260.61 g/mol |
IUPAC Name |
methyl 2-chloro-3-dimethoxyphosphoryl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H14ClO6P/c1-7(10,5(8)6(9)12-2)15(11,13-3)14-4/h5,10H,1-4H3 |
InChI Key |
VMFMWADWPYXFMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)Cl)(O)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



